molecular formula C20H20BrN3O3 B11094234 1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide

1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B11094234
M. Wt: 430.3 g/mol
InChI Key: DXCPLYJUFLTSHY-UHFFFAOYSA-N
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Description

1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a piperidine ring, and multiple carbonyl groups.

Preparation Methods

The synthesis of 1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the bromination of phenyl compounds, followed by the introduction of carbonyl groups through acylation reactions. The final step usually involves the formation of the piperidine ring and the coupling of the intermediate compounds under specific reaction conditions.

Chemical Reactions Analysis

1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bonds.

Scientific Research Applications

1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(3-Bromophenyl)carbonyl]piperidine-2-carboxamide: This compound has a similar structure but differs in the position of the bromine atom and the piperidine ring.

    1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide: This compound has a chlorine atom instead of a bromine atom, leading to different chemical properties and reactivity.

    1-[(2-Phenyl)carbonyl]piperidine-4-carboxamide: This compound lacks the halogen atom, resulting in different biological activities and applications.

Properties

Molecular Formula

C20H20BrN3O3

Molecular Weight

430.3 g/mol

IUPAC Name

1-[2-[(2-bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20BrN3O3/c21-16-7-3-1-5-14(16)19(26)23-17-8-4-2-6-15(17)20(27)24-11-9-13(10-12-24)18(22)25/h1-8,13H,9-12H2,(H2,22,25)(H,23,26)

InChI Key

DXCPLYJUFLTSHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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